molecular formula C24H27N3O4 B2449483 N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 2034411-77-1

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2449483
CAS RN: 2034411-77-1
M. Wt: 421.497
InChI Key: AHNFYROZPOUZCS-UHFFFAOYSA-N
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Description

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
BenchChem offers high-quality N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Material Science and Chemistry

Compounds with structures similar to N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been studied for their potential in enhancing the performance of co-sensitized solar cells. For example, derivatives of pyridine-anchor co-adsorbents have shown to improve the overall conversion efficiency of dye-sensitized solar cells (DSSCs) by overcoming deficiencies in N719 absorption in the visible spectrum, suppressing charge recombination, and prolonging electron lifetime, which could suggest areas of interest for similar compounds in improving renewable energy technologies (Wei et al., 2015).

Applications in Pharmacology and Biochemistry

The neurotoxic potential of compounds, specifically those related to MPTP derivatives, has been explored to understand their effects on neurological health. Studies on compounds with modifications in the methoxy group have provided insights into their neurotoxic potential, offering a framework for researching similar compounds in the context of neurological diseases or as potential therapeutics (Zimmerman et al., 1986).

Potential in Drug Discovery

Research on sigma receptor ligands has highlighted the therapeutic potential of these compounds in treating cognitive dysfunction. For instance, N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride (NE-100), a selective sigma receptor ligand, was found to significantly mitigate phencyclidine-induced cognitive dysfunction in rats, suggesting a promising area of research for similar compounds in developing treatments for cognitive disorders (Ogawa et al., 1994).

properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-16-9-10-19(12-20(16)27-11-5-8-21(27)28)26-23(30)22(29)25-15-24(31-2)13-17-6-3-4-7-18(17)14-24/h3-4,6-7,9-10,12H,5,8,11,13-15H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNFYROZPOUZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)OC)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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